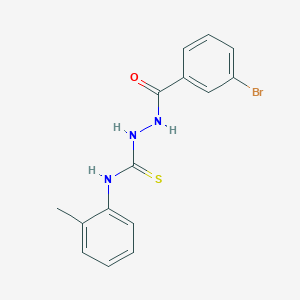

2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide

Beschreibung

Eigenschaften

IUPAC Name |

1-[(3-bromobenzoyl)amino]-3-(2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3OS/c1-10-5-2-3-8-13(10)17-15(21)19-18-14(20)11-6-4-7-12(16)9-11/h2-9H,1H3,(H,18,20)(H2,17,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVLLZFQSHHOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide typically involves the reaction of 3-bromobenzoyl chloride with N-(o-tolyl)hydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Vergleich Mit ähnlichen Verbindungen

Arylidene vs. Benzoyl Substitutions

-

- Structure: 2-(3,5-Di-tert-butyl-2-hydroxybenzylidene)-N-(o-tolyl)hydrazinecarbothioamide.

- Key Differences: A benzylidene (CH=N) group replaces the benzoyl (C=O) moiety. The bulky tert-butyl groups enhance lipophilicity, while the hydroxyl group enables hydrogen bonding.

- Impact: Exhibits aldose reductase inhibition (IC₅₀ = 1.2 µM) due to improved interaction with the enzyme’s hydrophobic pocket .

-

- Structure: 2-[(3-Hydroxynaphthalen-2-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide.

- Key Differences: A naphthoyl group replaces the bromobenzoyl group, and a methoxy substituent is present on the aryl ring.

- Impact: Higher thermal stability (melting point: 196–197°C) due to extended π-conjugation .

Halogen Substituents

- Compound 3b (): Structure: N-(3-Chlorophenyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide. Key Differences: Nitro and chloro groups introduce strong electron-withdrawing effects. Impact: Enhanced antimicrobial activity against E. coli (MIC = 8 µg/mL) compared to non-halogenated analogs .

Physicochemical Properties

Biologische Aktivität

2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromobenzoyl group, an o-tolyl moiety, and a hydrazinecarbothioamide functional group. The molecular formula is CHBrNOS, and its molecular weight is approximately 288.17 g/mol. The presence of the bromine atom enhances the compound's reactivity and potential biological interactions.

The biological activity of 2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : The hydrazinecarbothioamide moiety can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity : The presence of sulfur in the thioamide group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of 2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings indicate that the compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus, which is critical in treating resistant infections.

Cytotoxicity Assays

The cytotoxic effects of the compound on cancer cell lines have also been investigated. Table 2 presents data from cell viability assays conducted using MTT assays.

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The low IC values suggest that the compound may be a promising candidate for further development as an anticancer agent.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of 2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide, which revealed enhanced biological activities compared to the parent compound. For instance, modifications to the benzoyl moiety increased both antimicrobial and anticancer activities significantly.

Q & A

Q. How can discrepancies in anticonvulsant activity between MES and 6 Hz models be rationalized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.